Spectroscopic Characterization of 1,2-Diphenylbutane: A Technical Guide
Spectroscopic Characterization of 1,2-Diphenylbutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1,2-Diphenylbutane. Due to the limited availability of experimentally derived public data for this specific compound, this document focuses on predicted spectroscopic values and established methodologies for sample analysis. These predictions are based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a valuable reference for the identification and characterization of 1,2-Diphenylbutane.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1,2-Diphenylbutane. These values are calculated based on structure-property relationships and are intended to serve as a guide for experimental analysis.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-a (CH₃) | 0.8 - 1.0 | Triplet | 3H |
| H-b (CH₂) | 1.5 - 1.7 | Multiplet | 2H |
| H-c (CH₂) | 2.8 - 3.0 | Multiplet | 2H |
| H-d (CH) | 3.9 - 4.1 | Multiplet | 1H |
| Aromatic (C₆H₅) | 7.1 - 7.4 | Multiplet | 10H |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)
| Carbon | Predicted Chemical Shift (ppm) |
| C-a (CH₃) | 13 - 15 |
| C-b (CH₂) | 25 - 28 |
| C-c (CH₂) | 40 - 43 |
| C-d (CH) | 48 - 52 |
| Aromatic (C₆H₅) | 125 - 130 |
| Aromatic (Quaternary) | 140 - 145 |
Table 3: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |
| C-H Bend (Aliphatic) | 1375 - 1475 | Medium |
| C-H Out-of-Plane Bend (Aromatic) | 690 - 900 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 210 | [M]⁺ (Molecular Ion) |
| 119 | [C₉H₁₁]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
Detailed methodologies for acquiring spectroscopic data are crucial for reproducibility and accuracy. The following are generalized protocols that can be adapted for the analysis of 1,2-Diphenylbutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation :
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Accurately weigh 5-25 mg of the 1,2-Diphenylbutane sample for ¹H NMR, or 50-100 mg for ¹³C NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
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Ensure the sample is fully dissolved. Gentle heating or vortexing may be applied if necessary.
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Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
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If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added to the solvent.
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Data Acquisition :
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Record the NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR.
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For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
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For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
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Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).
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Infrared (IR) Spectroscopy
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Sample Preparation (Thin Film Method) :
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Dissolve a small amount (a few milligrams) of 1,2-Diphenylbutane in a volatile organic solvent (e.g., dichloromethane or acetone).
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Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).
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Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
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Place the salt plate in the sample holder of the IR spectrometer.
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Data Acquisition :
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Record a background spectrum of the empty sample compartment.
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Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
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The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
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Identify the characteristic absorption bands and their corresponding wavenumbers.
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Mass Spectrometry (MS)
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Sample Preparation :
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Prepare a dilute solution of 1,2-Diphenylbutane in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Further dilute this stock solution to a final concentration in the range of 10-100 µg/mL.
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Ensure the sample is free of any particulate matter by filtering if necessary.
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Data Acquisition :
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Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
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Select an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.
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Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the molecular ion and expected fragment ions.
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Analyze the resulting spectrum to identify the molecular weight and characteristic fragmentation pattern of the compound.
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Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as 1,2-Diphenylbutane.
Caption: Logical workflow for the spectroscopic analysis of 1,2-Diphenylbutane.
